molecular formula C12H22O B14458105 4-Cyclopentyl-2-methylcyclohexan-1-ol CAS No. 72987-60-1

4-Cyclopentyl-2-methylcyclohexan-1-ol

Cat. No.: B14458105
CAS No.: 72987-60-1
M. Wt: 182.30 g/mol
InChI Key: NPNPPGCLAHDWKQ-UHFFFAOYSA-N
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Description

4-Cyclopentyl-2-methylcyclohexan-1-ol is a tertiary alcohol characterized by a cyclohexanol backbone substituted with a cyclopentyl group at position 4 and a methyl group at position 2. Key properties such as steric hindrance, solubility, and reactivity can be inferred from analogues like 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3) and 4-methyl-1-(propan-2-yl)cyclohexan-1-ol (CAS 470-65-5) .

Properties

CAS No.

72987-60-1

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-cyclopentyl-2-methylcyclohexan-1-ol

InChI

InChI=1S/C12H22O/c1-9-8-11(6-7-12(9)13)10-4-2-3-5-10/h9-13H,2-8H2,1H3

InChI Key

NPNPPGCLAHDWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1O)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-2-methylcyclohexan-1-ol can be achieved through several methods, including:

    Grignard Reaction: One common method involves the reaction of cyclopentylmagnesium bromide with 2-methylcyclohexanone, followed by hydrolysis to yield the desired alcohol.

    Reduction of Ketones: Another approach is the reduction of 4-cyclopentyl-2-methylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromic acid (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromic acid (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: 4-Cyclopentyl-2-methylcyclohexanone, 4-Cyclopentyl-2-methylcyclohexanoic acid

    Reduction: 4-Cyclopentyl-2-methylcyclohexane

    Substitution: 4-Cyclopentyl-2-methylcyclohexyl chloride, 4-Cyclopentyl-2-methylcyclohexyl bromide

Scientific Research Applications

4-Cyclopentyl-2-methylcyclohexan-1-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-2-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cycloalkane structure allows it to interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular parameters of 4-Cyclopentyl-2-methylcyclohexan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
This compound* C₁₂H₂₂O ~182.30† Cyclopentyl (C4), methyl (C2) High steric bulk, tertiary alcohol N/A
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol C₁₅H₂₈O 224.387 Cyclohexyl, propyl (C4) Larger substituents, higher MW
Cyclohexanemethanol C₇H₁₄O 114.19 Hydroxymethyl group Simpler structure, primary alcohol
3-Methylcyclohexan-1-ol C₇H₁₄O 114.187 Methyl (C3) Secondary alcohol, lower steric hindrance
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol C₁₀H₁₆O 152.23 Methyl, isopropyl, cyclohexene ring Unsaturated backbone, tertiary alcohol
4-Methyl-1-(propan-2-yl)cyclohexan-1-ol C₁₀H₁₈O 154.252 Methyl (C4), isopropyl (C1) Steric crowding at C1 and C4

*Inferred structure based on analogues; †Calculated based on formula C₁₂H₂₂O.

Key Observations:
  • Molecular Weight and Size: The cyclopentyl substituent in the target compound likely reduces molecular weight compared to cyclohexyl-containing analogues (e.g., 224.387 in ). However, it is heavier than simpler alcohols like cyclohexanemethanol (114.19) .
  • Hydrogen Bonding: As a tertiary alcohol, the target compound may exhibit weaker hydrogen bonding than primary (cyclohexanemethanol) or secondary alcohols (3-methylcyclohexan-1-ol), affecting solubility in polar solvents.

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